molecular formula C25H17N3O5 B11108160 N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine

N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine

Cat. No.: B11108160
M. Wt: 439.4 g/mol
InChI Key: PCLIVJRCMFJDCY-UHFFFAOYSA-N
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Description

N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group and a dihydroacenaphthylenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine typically involves a multi-step process:

  • Formation of the Dinitrophenoxy Intermediate: : The initial step involves the nitration of phenol to produce 2,4-dinitrophenol. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Coupling Reaction: : The 2,4-dinitrophenol is then reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate to form the 4-(2,4-dinitrophenoxy)benzaldehyde intermediate.

  • Condensation Reaction: : The final step involves the condensation of 4-(2,4-dinitrophenoxy)benzaldehyde with 1,2-dihydroacenaphthylen-5-amine. This reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine and phenyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the nitro groups, converting them to amines. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and synthesis.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the dinitrophenoxy and acenaphthylenamine groups.

Mechanism of Action

The mechanism by which N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-methoxyaniline
  • N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-2-pyridinecarbohydrazide
  • N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Uniqueness

Compared to similar compounds, N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine stands out due to its unique combination of the dinitrophenoxy and dihydroacenaphthylenamine groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H17N3O5

Molecular Weight

439.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C25H17N3O5/c29-27(30)19-9-13-24(23(14-19)28(31)32)33-20-10-4-16(5-11-20)15-26-22-12-8-18-7-6-17-2-1-3-21(22)25(17)18/h1-5,8-15H,6-7H2

InChI Key

PCLIVJRCMFJDCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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